molecular formula C20H13F4N5O2 B11928860 TIE-2/VEGFR-2 kinase-IN-2

TIE-2/VEGFR-2 kinase-IN-2

Cat. No.: B11928860
M. Wt: 431.3 g/mol
InChI Key: KNDPXYAMINMLED-UHFFFAOYSA-N
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Description

TIE-2/VEGFR-2 kinase-IN-2 is a potent dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2). This compound is primarily used as an anti-angiogenic agent in cancer research . By inhibiting these receptors, this compound can effectively block the signaling pathways that promote angiogenesis, which is crucial for tumor growth and metastasis .

Preparation Methods

The synthetic routes and reaction conditions for TIE-2/VEGFR-2 kinase-IN-2 are not extensively detailed in the available literature. the preparation of similar kinase inhibitors typically involves multi-step organic synthesis, including the formation of core structures followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

TIE-2/VEGFR-2 kinase-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.

    Substitution: Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.

Mechanism of Action

TIE-2/VEGFR-2 kinase-IN-2 exerts its effects by inhibiting the kinase activities of VEGFR-2 and TIE-2. The binding of vascular endothelial growth factor to VEGFR-2 induces dimerization and activation of the receptor, leading to downstream signaling that promotes angiogenesis. By inhibiting this pathway, this compound blocks the proliferation, migration, and survival of endothelial cells, thereby preventing the formation of new blood vessels . Similarly, the inhibition of TIE-2 disrupts its signaling pathway, further contributing to the anti-angiogenic effects .

Properties

Molecular Formula

C20H13F4N5O2

Molecular Weight

431.3 g/mol

IUPAC Name

1-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H13F4N5O2/c21-14-6-3-11(20(22,23)24)7-15(14)29-19(30)28-12-4-1-10(2-5-12)13-8-31-18-16(13)17(25)26-9-27-18/h1-9H,(H2,25,26,27)(H2,28,29,30)

InChI Key

KNDPXYAMINMLED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F

Origin of Product

United States

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